molecular formula C9H9BO4 B151833 (5-Methoxybenzofuran-2-yl)boronic acid CAS No. 551001-79-7

(5-Methoxybenzofuran-2-yl)boronic acid

Cat. No. B151833
M. Wt: 191.98 g/mol
InChI Key: XLIQZZGLIJLKTF-UHFFFAOYSA-N
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Patent
US09227986B2

Procedure details

5-Methoxybenzofuran (5.3 g, 35.8 mmol) was dissolved in anhydrous THF (120 mL) and cooled to −30° C. The solution was treated with n-BuLi (18 mL, 45 mmol, 2.5 M in hexanes) over 30 min, maintaining the internal temperature at −30° C. during the addition to give a yellow solution. After 1 h at −30° C., tributyl borate (12.2 mL, 45.1 mmol) was added over 10 min and the solution became pale yellow. The resulting solution was allowed to warm slowly to 14° C. over 12 h, then was quenched with 6 M HCl (50 mL) and extracted with EtOAc (150 mL). The organics were washed with water, then brine and dried over MgSO4. After filtration, the organic solution was concentrated and the boronic acid precipitated by the addition of hexanes. The solid was filtered and washed with hexanes to give an off-white solid (3.95 g, 48%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1.[Li]CCCC.[B:17](OCCCC)([O:23]CCCC)[O:18]CCCC>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([B:17]([OH:23])[OH:18])=[CH:8][C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
COC=1C=CC2=C(C=CO2)C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at −30° C.
ADDITION
Type
ADDITION
Details
during the addition
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 14° C. over 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was quenched with 6 M HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
The organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
the boronic acid precipitated by the addition of hexanes
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC2=C(C=C(O2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.